molecular formula C12H30O2Si2 B1330479 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane CAS No. 6730-96-7

2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane

Cat. No.: B1330479
CAS No.: 6730-96-7
M. Wt: 262.54 g/mol
InChI Key: CCLNFALQCLEMAL-UHFFFAOYSA-N
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Description

2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane is an organosilicon compound with the molecular formula C12H30O2Si2. It is characterized by its unique structure, which includes two silicon atoms and two oxygen atoms in a cyclic arrangement, flanked by eight methyl groups. This compound is known for its stability and low reactivity, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane typically involves the hydrolysis of dimethyldichlorosilane followed by condensation reactions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane is relatively inert but can undergo certain reactions under specific conditions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products:

Scientific Research Applications

2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: Employed in the study of silicon-based life forms and biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of silicone-based materials, lubricants, and coatings

Mechanism of Action

The mechanism of action of 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical and physical properties. Its stability and low reactivity make it particularly valuable in applications requiring inert materials .

Properties

IUPAC Name

(2,3-dimethyl-3-trimethylsilyloxybutan-2-yl)oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O2Si2/c1-11(2,13-15(5,6)7)12(3,4)14-16(8,9)10/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLNFALQCLEMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342545
Record name 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6730-96-7
Record name 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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